molecular formula C9H5BrO3S B15233306 4-Bromo-3-hydroxybenzo[b]thiophene-2-carboxylic acid

4-Bromo-3-hydroxybenzo[b]thiophene-2-carboxylic acid

Cat. No.: B15233306
M. Wt: 273.10 g/mol
InChI Key: NPBMRNOJXYZODS-UHFFFAOYSA-N
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Description

4-Bromo-3-hydroxybenzo[b]thiophene-2-carboxylic acid is a heterocyclic compound featuring a benzo[b]thiophene core substituted with bromine at position 4, a hydroxyl group at position 3, and a carboxylic acid at position 2. This structure confers unique physicochemical properties, making it a candidate for pharmaceutical and materials science research. Its analogs vary in substituent type, position, and functional groups, influencing lipophilicity, electronic effects, and biological activity. Below, we systematically compare this compound with structurally related derivatives, emphasizing empirical data and structure-activity relationships (SAR).

Properties

Molecular Formula

C9H5BrO3S

Molecular Weight

273.10 g/mol

IUPAC Name

4-bromo-3-hydroxy-1-benzothiophene-2-carboxylic acid

InChI

InChI=1S/C9H5BrO3S/c10-4-2-1-3-5-6(4)7(11)8(14-5)9(12)13/h1-3,11H,(H,12,13)

InChI Key

NPBMRNOJXYZODS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Br)C(=C(S2)C(=O)O)O

Origin of Product

United States

Preparation Methods

Aryne Cyclization for Benzo[b]thiophene Construction

Aryne-mediated cyclization, as demonstrated in RSC protocols, offers a direct route to functionalized benzo[b]thiophenes. For example, reacting 2-chloro-6-(trimethylsilyl)phenyl triflate with thiolate precursors under cesium fluoride catalysis generates the benzo[b]thiophene skeleton. Adapting this method, bromine can be introduced pre- or post-cyclization:

  • Pre-cyclization bromination : Using brominated aryl triflates to embed bromine at position 4 during ring formation.
  • Post-cyclization bromination : Electrophilic bromination of the preformed benzo[b]thiophene core.

Friedel-Crafts Alkylation

Alternative routes employ Friedel-Crafts alkylation to construct the thiophene ring. For instance, coupling brominated benzene derivatives with thiol-containing intermediates under acidic conditions can yield substituted benzo[b]thiophenes.

Bromination Methodologies

Direct Electrophilic Bromination

Bromination of benzo[b]thiophene derivatives using hydrogen peroxide and sodium bromide in acetic acid achieves regioselective substitution at position 4. The reaction proceeds under argon at 78°C, yielding 4-bromobenzo[b]thiophene with 98.8% GC purity. Critical parameters include:

  • Catalyst : Z-type molecular sieves enhance selectivity.
  • Molar ratios : A 1:1.22 ratio of benzothiophene to sodium bromide optimizes yield.

Directed Bromination via Metalation

Directed ortho-metalation using lithium diisopropylamide (LDA) enables precise bromine placement. For example, deprotonating benzo[b]thiophene at position 3 with LDA at −20°C, followed by quenching with bromine sources, installs bromine at the adjacent position 4.

Hydroxylation and Carboxylic Acid Installation

Hydroxylation at Position 3

Hydroxyl groups are introduced via:

  • Demethylation : Protecting the hydroxyl as a methoxy group during earlier steps, then cleaving it with BBr₃ or HBr.
  • Oxidative hydroxylation : Copper-catalyzed oxidation of methyl groups using t-BuOOH.

Carboxylic Acid Synthesis

Ester hydrolysis and oxidation are the primary methods:

  • Ester hydrolysis : Treating methyl 3-methoxy-4-bromo-benzo[b]thiophene-2-carboxylate with NaOH in THF, followed by acidification with HCl, yields the carboxylic acid.
  • Oxidation of hydroxymethyl : Oxidizing a hydroxymethyl substituent at position 2 with CuBr₂ and t-BuOOH converts it to a carboxylic acid.

Integrated Synthetic Routes

Route 1: Sequential Functionalization

  • Bromination : 4-Bromobenzo[b]thiophene is synthesized via H₂O₂/NaBr in acetic acid.
  • Hydroxylation : Directed metalation installs a hydroxyl group at position 3.
  • Carboxylic acid formation : Oxidation of a hydroxymethyl group at position 2 completes the synthesis.

Route 2: Aryne-Based Synthesis

  • Cyclization : Brominated aryne precursors react with thiolates to form 4-bromo-benzo[b]thiophene.
  • Hydroxymethyl introduction : Aldehyde functionalization at position 2 followed by oxidation to the carboxylic acid.
  • Demethylation : Cleavage of a methoxy group at position 3 yields the hydroxyl substituent.

Analytical and Optimization Data

Step Conditions Yield (%) Purity (%)
Bromination H₂O₂, NaBr, AcOH, 78°C, 20 h 98.8 99.1
Ester hydrolysis NaOH (1M), THF, 24 h 100 >95
Oxidation CuBr₂, t-BuOOH, MeCN, 24 h 56 97

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-hydroxybenzo[b]thiophene-2-carboxylic acid undergoes a variety of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or sodium thiolate (NaSR) under appropriate conditions.

Major Products Formed

    Oxidation: Formation of ketone or aldehyde derivatives.

    Reduction: Formation of alcohol or aldehyde derivatives.

    Substitution: Formation of various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

4-Bromo-3-hydroxybenzo[b]thiophene-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-3-hydroxybenzo[b]thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and blocking their catalytic activity. The presence of the bromine atom and hydroxyl group can enhance its binding affinity and specificity towards these targets . Additionally, its carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further stabilizing its binding to the target molecules.

Comparison with Similar Compounds

Substituent Effects on Lipophilicity and Bioactivity

Lipophilicity (logP/clogP) is critical for drug absorption and membrane permeability. highlights that thiophene-2-carboxylic acid derivatives (e.g., T1–T6) exhibit higher antiproliferative activity against A431 cells compared to furan analogs, correlating with their calculated clogP values . For example:

  • 4-Bromo-3-hydroxybenzo[b]thiophene-2-carboxylic acid: The hydroxyl group increases polarity, reducing logP compared to non-polar substituents.
  • 4-Cyanobenzo[b]thiophene-2-carboxylic acid (Compound 4, ): The cyano group further lowers logP compared to bromine, balancing lipophilicity and solubility .
Table 1: Substituent Impact on Lipophilicity and Activity
Compound Substituents clogP Biological Activity (LD₅₀ or MIC) Reference
This compound 4-Br, 3-OH, 2-COOH ~2.1* Under investigation -
5-Bromobenzo[b]thiophene-2-carboxylic acid 5-Br, 2-COOH ~2.8 Antiproliferative (A431 cells)
4-Cyanobenzo[b]thiophene-2-carboxylic acid 4-CN, 2-COOH ~1.5 Antiproliferative (A431 cells)
4-Bromo-3-methyl-2-thiophenecarboxylic acid () 4-Br, 3-CH₃, 2-COOH 2.3 Synthetic intermediate

*Estimated based on structural analogs.

Positional Isomerism and Electronic Effects

The position of substituents on the thiophene or benzo[b]thiophene ring significantly alters electronic properties and steric interactions:

  • 4-Bromo vs. 5-Bromo : In benzo[b]thiophene systems (), bromine at position 4 (vs. 5 or 7) modifies electron-withdrawing effects, influencing reactivity in cross-coupling reactions or receptor binding .

Functional Group Modifications

Carboxylic Acid vs. Ester Derivatives:
  • This compound methyl ester () : Esterification increases lipophilicity (logP ~2.6), improving bioavailability but requiring hydrolysis for activation .
Amino and Cyano Substituents:
  • 4-Cyanobenzo[b]thiophene-2-carboxylic acid (): The cyano group’s strong electron-withdrawing effect may enhance interactions with electrophilic targets, such as kinase active sites .
  • Amino-substituted thiophenes (): Amino groups at specific positions (e.g., 3 vs. 4) improve antimicrobial activity, suggesting similar positional sensitivity for bromine/hydroxy groups .

Biological Activity

4-Bromo-3-hydroxybenzo[b]thiophene-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including potential antimicrobial and anticancer properties, along with detailed research findings and case studies.

Chemical Structure and Properties

The compound features a benzo[b]thiophene core with a bromine atom, a hydroxyl group, and a carboxylic acid functional group. This unique combination enhances its binding affinity to various biological targets, making it a promising candidate for therapeutic applications.

Property Details
Molecular FormulaC₉H₆BrO₃S
Molecular Weight253.11 g/mol
Functional GroupsBromine, Hydroxyl, Carboxylic Acid

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. It may act as an inhibitor by binding to the active sites of target enzymes, thus blocking their catalytic activity. The presence of the bromine and hydroxyl groups increases its specificity towards these targets, potentially leading to therapeutic effects in various conditions.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens. The compound's structural features contribute to its ability to disrupt microbial cell membranes or inhibit essential microbial enzymes.

Anticancer Potential

Research indicates that this compound may possess anticancer properties . Its mechanism involves modulation of signaling pathways related to cell proliferation and apoptosis. For instance, it has been shown to inhibit the growth of cancer cell lines in vitro, suggesting potential for development as an anticancer agent.

Case Studies and Research Findings

  • Study on Enzyme Inhibition :
    • A study evaluated the inhibitory effects of this compound on cytochrome P450 enzymes. Results indicated that the compound significantly inhibited specific isoforms involved in drug metabolism, which could have implications for pharmacokinetics and drug interactions.
  • Anticancer Activity Assessment :
    • In vitro assays demonstrated that treatment with this compound resulted in reduced viability of several cancer cell lines, including breast and lung cancer cells. The compound induced apoptosis through activation of caspase pathways.
  • Microbial Efficacy Testing :
    • The antimicrobial efficacy was tested against Gram-positive and Gram-negative bacteria. The compound showed potent activity with minimum inhibitory concentrations (MIC) comparable to established antibiotics, suggesting its potential as a new antimicrobial agent.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound Antimicrobial Activity Anticancer Activity Mechanism of Action
This compoundModerateSignificantEnzyme inhibition, apoptosis induction
Methyl 4-bromo-3-hydroxybenzo[b]thiophene-2-carboxylateLowModerateReceptor interaction
Other benzo[b]thiophene derivativesVariableLowDiverse mechanisms

Q & A

Q. What are the common synthetic routes for 4-Bromo-3-hydroxybenzo[b]thiophene-2-carboxylic acid, and how are intermediates characterized?

The synthesis typically involves sequential functionalization of the benzo[b]thiophene core. A widely used method includes:

  • Bromination : Electrophilic bromination at the 4-position using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 50°C) to avoid over-bromination .
  • Hydroxylation : Oxidative hydroxylation at the 3-position via hydroxyl radicals generated from H₂O₂/Fe²⁺ systems, with regioselectivity ensured by steric and electronic effects .
  • Carboxylation : Direct carboxylation at the 2-position using CO₂ under palladium catalysis (e.g., Pd(PPh₃)₄, K₂CO₃) .
    Characterization :
  • NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., bromine-induced deshielding at ~7.2 ppm for aromatic protons) .
  • HPLC : Purity (>95%) and byproduct analysis (e.g., dibrominated impurities) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular ion peaks (e.g., [M-H]⁻ at m/z 285.92) .

Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?

The 4-bromo group enhances electrophilicity, enabling Suzuki-Miyaura couplings with aryl boronic acids (PdCl₂(dppf), K₂CO₃, DME, 80°C). However, steric hindrance from the adjacent hydroxyl group reduces reaction rates compared to non-hydroxylated analogs. For example:

  • Reactivity order : 4-Bromo-3-methoxy > 4-Bromo-3-hydroxy > 4-Chloro-3-hydroxy derivatives .
  • Mitigation : Use of bulkier ligands (e.g., XPhos) improves coupling efficiency by reducing steric clashes .

Q. What spectroscopic techniques are critical for confirming the hydroxyl group’s position and hydrogen-bonding behavior?

  • FT-IR : O-H stretching vibrations (~3200 cm⁻¹) and intramolecular hydrogen bonding (broadened peaks) .
  • ¹H NMR : Downfield shift of the hydroxyl proton (δ ~10.5 ppm) due to hydrogen bonding with the carboxylate group .
  • X-ray crystallography : Resolves spatial arrangement, showing O-H···O=C interactions (bond length ~2.6 Å) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize dehydrohalogenation during bromination?

Dehydrohalogenation (forming benzo[b]thiophene-quinones) is a major side reaction. Optimization strategies include:

  • Temperature control : Maintain ≤60°C to prevent thermal degradation .
  • Solvent polarity : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and reduce elimination .
  • Additives : KI (0.1 eq) suppresses side reactions by sequestering free Br₂ .
  • DOE (Design of Experiments) : Multi-variable analysis (e.g., pH, solvent, catalyst ratio) identifies optimal parameters (e.g., 92% yield at pH 7.5, DMF, 1:1.2 NBS ratio) .

Q. How do contradictory reports on the compound’s biological activity (e.g., kinase inhibition vs. no activity) arise, and how can they be resolved?

Discrepancies often stem from:

  • Assay conditions : Variations in ATP concentration (e.g., 10 µM vs. 1 mM) alter IC₅₀ values .
  • Solubility : Poor aqueous solubility (>10% DMSO required) may artifactually reduce activity in cell-based assays .
    Resolution :
  • Dose-response curves : Use fixed ATP (1 mM) and DMSO (<0.1%) for consistency .
  • Comparative studies : Test alongside positive controls (e.g., staurosporine) and analogs (e.g., 3-methoxy derivatives) to isolate substituent effects .

Q. What computational methods predict the compound’s binding affinity to Mcl-1 or TLR3/dsRNA complexes?

  • Molecular docking (AutoDock Vina) : Models interactions between the carboxylate group and Arg263 of Mcl-1 (ΔG ≈ -8.2 kcal/mol) .
  • MD simulations (GROMACS) : Reveal stable hydrogen bonds with TLR3’s dsRNA-binding cleft over 100 ns trajectories .
  • QSAR : Electron-withdrawing substituents (Br, COOH) correlate with enhanced binding (r² = 0.89) .

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